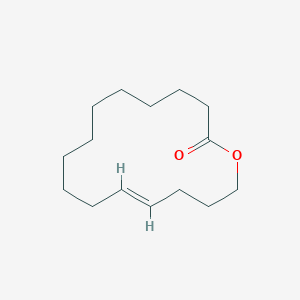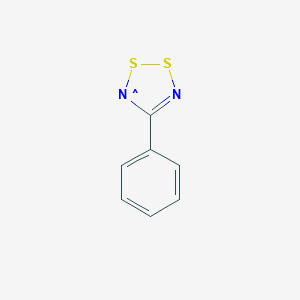
1,2,3,5-Dithiadiazolyl radical, 4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- (abbreviated as PDTD) is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. PDTD is a heterocyclic compound that contains a five-membered ring consisting of two sulfur atoms, two nitrogen atoms, and a carbon atom. This radical is known for its unique properties, including its high stability, high reactivity, and strong electron accepting ability.
作用机制
The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is complex and not fully understood. However, it is known that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- acts as a strong electron acceptor, which allows it to participate in several redox reactions. The radical can also form stable charge-transfer complexes with other molecules, which can further enhance its reactivity.
生化和生理效应
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- may have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its high stability, which allows it to be easily handled and stored. Additionally, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its strong electron accepting ability, which can make it difficult to study in some contexts.
未来方向
There are several future directions for research on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-. Some of the most promising areas of research include:
1. Development of new synthetic methods for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
2. Investigation of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in energy storage devices.
3. Study of the potential antioxidant properties of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- and its potential use in the treatment of oxidative stress-related diseases.
4. Investigation of the use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a catalyst for organic reactions.
5. Study of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in organic electronics.
Conclusion:
In conclusion, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to exhibit a wide range of interesting properties, including its high stability, high reactivity, and strong electron accepting ability. Although much research has been conducted on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-, there is still much to be learned about this fascinating compound, and it is likely that future research will uncover even more potential applications for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
合成方法
The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a complex process that involves several steps. The most common method for synthesizing 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is by the oxidation of 4-phenyl-1,2,3,5-dithiadiazolyl (PDT) with iodine in the presence of a strong acid catalyst. The reaction produces 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a dark red solid, which is then purified by recrystallization.
科学研究应用
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been extensively studied for its potential applications in various fields of science. The radical has been found to exhibit a wide range of interesting properties that make it useful for several applications. Some of the most notable applications of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- include:
1. Catalysis: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective catalyst for several organic reactions, including the oxidation of alcohols, the reduction of ketones, and the coupling of aryl halides.
2. Organic electronics: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective organic semiconductor, making it useful for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
3. Energy storage: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been studied for its potential use in energy storage devices such as batteries and supercapacitors.
属性
CAS 编号 |
118436-77-4 |
|---|---|
产品名称 |
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- |
分子式 |
C7H5N2S2 |
分子量 |
181.3 g/mol |
InChI |
InChI=1S/C7H5N2S2/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H |
InChI 键 |
LJLOBYVCKXTPER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
其他 CAS 编号 |
118436-77-4 |
同义词 |
4-phenyl-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



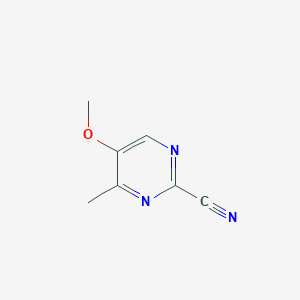
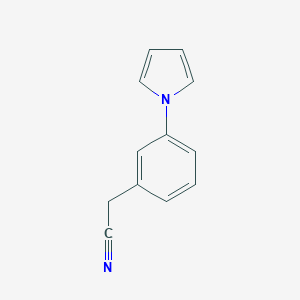
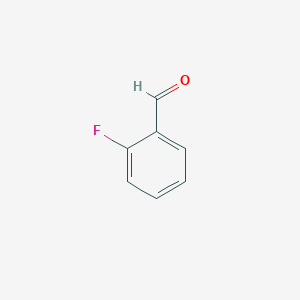
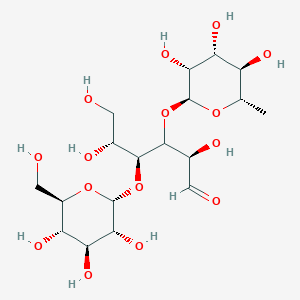
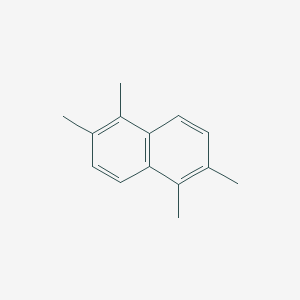
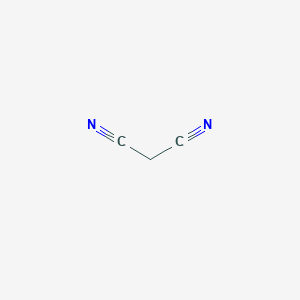
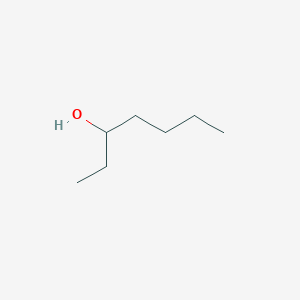
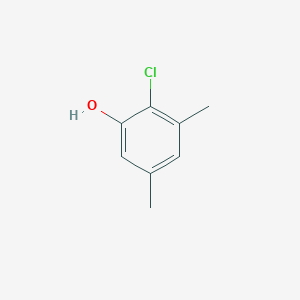
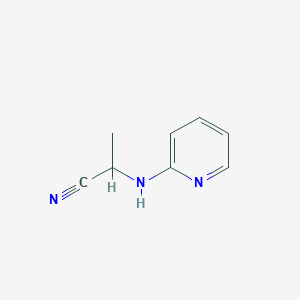
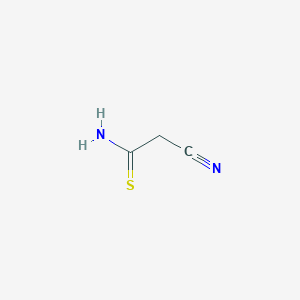
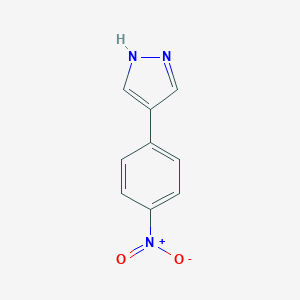
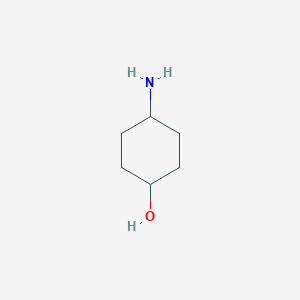
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
